(4S)-4-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
(4S)-4-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
178243-46-4
VCID:
VC0170457
InChI:
InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1
SMILES:
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N
Molecular Formula:
C53H80N12O16S
Molecular Weight:
1173.3 g/mol
(4S)-4-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
CAS No.: 178243-46-4
Main Products
VCID: VC0170457
Molecular Formula: C53H80N12O16S
Molecular Weight: 1173.3 g/mol
CAS No. | 178243-46-4 |
---|---|
Product Name | (4S)-4-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Molecular Formula | C53H80N12O16S |
Molecular Weight | 1173.3 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81)/t29-,33-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1 |
Standard InChIKey | DMBFQUYJNDCWOK-PCTHOLPSSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N |
SMILES | CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Sequence | MEVDPIGHLY |
PubChem Compound | 10148551 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume